molecular formula C12H14N4O2 B12935713 1H-Benzimidazole, 5-nitro-1-(4-piperidinyl)- CAS No. 830331-30-1

1H-Benzimidazole, 5-nitro-1-(4-piperidinyl)-

Cat. No.: B12935713
CAS No.: 830331-30-1
M. Wt: 246.27 g/mol
InChI Key: JKKIJKMXQVXNIC-UHFFFAOYSA-N
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Description

5-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a nitro group at the 5-position and a piperidinyl substituent at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nitration of benzimidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position . Subsequently, the piperidinyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Reduction: 5-Amino-1-(piperidin-4-yl)-1H-benzo[d]imidazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The piperidinyl group may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

    5-Nitroimidazole: Shares the nitroimidazole core but lacks the piperidinyl group.

    1-(Piperidin-4-yl)-1H-benzo[d]imidazole: Lacks the nitro group but has the piperidinyl substituent.

Uniqueness: 5-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazole is unique due to the combination of the nitro and piperidinyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these groups .

Properties

CAS No.

830331-30-1

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

5-nitro-1-piperidin-4-ylbenzimidazole

InChI

InChI=1S/C12H14N4O2/c17-16(18)10-1-2-12-11(7-10)14-8-15(12)9-3-5-13-6-4-9/h1-2,7-9,13H,3-6H2

InChI Key

JKKIJKMXQVXNIC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=NC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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